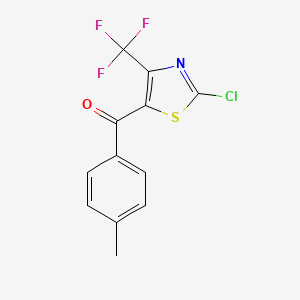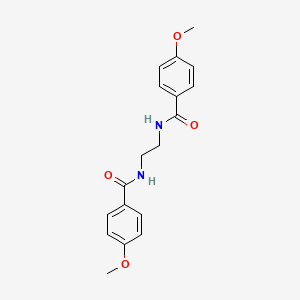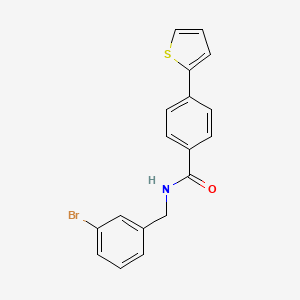![molecular formula C8H5ClF3NO4S B12449069 [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride: is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a methanesulfonyl chloride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the nitration of 4-(trifluoromethyl)benzenesulfonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-(trifluoromethyl)benzenesulfonyl chloride} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of sulfonamide, sulfonate esters, or sulfonyl thiocyanates.
Reduction: Formation of [2-Amino-4-(trifluoromethyl)phenyl]methanesulfonyl chloride.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Catalysis: Acts as a catalyst or reagent in various organic reactions, including cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its ability to modify biological molecules through sulfonylation.
Bioconjugation: Utilized in the conjugation of biomolecules for the development of diagnostic tools and therapeutic agents.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Materials Science: Used in the modification of polymers to enhance their properties, such as thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is leveraged in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.
Vergleich Mit ähnlichen Verbindungen
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonamide
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonate
- [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl thiocyanate
Comparison:
- Reactivity: [2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride is more reactive towards nucleophiles compared to its sulfonamide and sulfonate counterparts due to the presence of the chloride leaving group.
- Applications: While all these compounds can be used in organic synthesis, the chloride derivative is preferred for reactions requiring high reactivity and rapid formation of sulfonylated products.
- Stability: The sulfonamide and sulfonate derivatives are generally more stable and less reactive, making them suitable for applications where stability is crucial.
Eigenschaften
Molekularformel |
C8H5ClF3NO4S |
|---|---|
Molekulargewicht |
303.64 g/mol |
IUPAC-Name |
[2-nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-18(16,17)4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 |
InChI-Schlüssel |
MUCAZCSAMMVXAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(3,4-diethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12448987.png)




![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12449048.png)


![4-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzenesulfonamide](/img/structure/B12449064.png)
